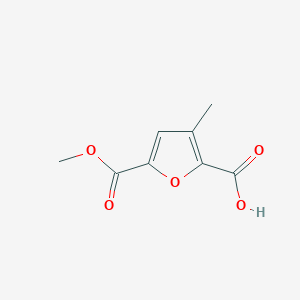

5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid is an organic compound with the molecular formula C8H8O5. It features a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. This compound has a methoxycarbonyl group (an ester) and a carboxylic acid group attached to the furan ring, making it a versatile molecule in organic synthesis and various scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid can be achieved through several methods. One common approach involves the esterification of 5-hydroxymethylfurfural (HMF) with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.

Another method involves the oxidation of 5-methylfurfural using an oxidizing agent such as potassium permanganate or chromium trioxide, followed by esterification with methanol. This method requires careful control of reaction conditions to prevent over-oxidation and degradation of the furan ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The use of green chemistry principles, such as solvent-free conditions or the use of renewable feedstocks, is also being explored to make the production process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or further oxidized to carbon dioxide under harsh conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Oxidation: Carboxylates, carbon dioxide

Reduction: Alcohols

Substitution: Amides, thioesters

Applications De Recherche Scientifique

Organic Synthesis

5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid serves as a versatile intermediate in organic synthesis. It can be transformed into various derivatives that are useful in the development of pharmaceuticals and agrochemicals.

Key Transformations :

- Conversion to 5-(alkoxycarbonyl)furan-2-carboxylic acids, which are precursors for more complex molecular architectures used in drug discovery .

Medicinal Chemistry

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antibacterial activity against various pathogens, making it a candidate for developing new antimicrobial agents .

- Anticancer Activity : Preliminary research suggests that this compound may induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed promising activity, with minimum inhibitory concentrations (MICs) comparable to known antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

This indicates potential for further development into antimicrobial formulations.

Case Study 2: Anticancer Research

In vitro studies assessed the effects of this compound on HepG2 liver cancer cells. The findings revealed that treatment led to significant cell death and cell cycle arrest at the S phase.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

These results suggest that higher concentrations may enhance the anticancer effects, warranting further investigation into its mechanisms of action.

Mécanisme D'action

The mechanism of action of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its furan ring and functional groups may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Furan-2,5-dicarboxylic acid: Similar structure but lacks the methoxycarbonyl group.

5-Methylfurfural: Precursor in the synthesis of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid.

Furan-2-carboxylic acid: Lacks the methoxycarbonyl group and has different reactivity.

Uniqueness

This compound is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the furan ring

Activité Biologique

5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid, a furan derivative with the molecular formula C₇H₆O₅ and a molecular weight of 170.12 g/mol, has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into its biological activity, including enzyme interactions, anti-inflammatory properties, and potential therapeutic applications.

Structural Characteristics

The compound features both methoxycarbonyl and carboxylic acid functional groups, which contribute to its reactivity and biological properties. The following table summarizes its structural attributes compared to related compounds:

| Compound Name | CAS Number | Structural Features | Similarity |

|---|---|---|---|

| This compound | 2090165-27-6 | Contains methoxycarbonyl and carboxylic acid groups | - |

| Methyl 5-methylfuran-2-carboxylate | 2527-96-0 | Contains methyl group; lacks carboxylic acid | 1.00 |

| Dimethyl furan-2,5-dicarboxylate | 4282-32-0 | Contains two carboxylic acid groups | 1.00 |

| Methyl 5-formylfuran-2-carboxylate | 5904-71-2 | Contains formyl group instead of methoxycarbonyl | 1.00 |

| Methyl 5-(hydroxymethyl)furan-2-carboxylate | 36802-01-4 | Contains hydroxymethyl group | 1.00 |

Enzyme Interaction

Research indicates that this compound may interact with various enzymes, potentially influencing metabolic pathways. The specific mechanisms of action are still under investigation, but preliminary studies suggest that it could modulate enzyme activity related to inflammation and metabolic regulation.

Anti-inflammatory Properties

One of the most notable biological activities of this compound is its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in activated macrophages. This effect is likely mediated through the inhibition of NF-κB signaling pathways, which play a crucial role in the inflammatory response .

Case Studies and Research Findings

- Inhibition of Cytokine Production : In a study using RAW264.7 macrophages stimulated with lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in the levels of inflammatory mediators such as NO and PGE2. The compound demonstrated a dose-dependent inhibition profile, highlighting its potential as an anti-inflammatory agent .

- Cell Viability Studies : Further investigations into the cytotoxic effects of this compound revealed that it does not adversely affect cell viability at therapeutic concentrations, making it a promising candidate for further development in anti-inflammatory therapies.

- Comparative Analysis with Other Compounds : When compared to structurally similar compounds, this compound exhibited superior anti-inflammatory activity, suggesting that its unique structural configuration may confer distinct biological properties .

Propriétés

IUPAC Name |

5-methoxycarbonyl-3-methylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-4-3-5(8(11)12-2)13-6(4)7(9)10/h3H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQYTPBUOHHTKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C(=O)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.